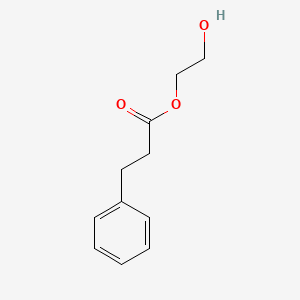
2-Hydroxyethyl 3-phenylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 3-phenylpropionate is an organic compound with the molecular formula C11H14O3. . This compound is characterized by the presence of a hydroxyethyl group attached to a phenylpropionate backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 3-phenylpropionate can be synthesized through several methods. One common method involves the esterification of 3-phenylpropionic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve coupling microbial transformation with membrane separation to produce the compound . This method allows for the continuous removal of the product, thereby driving the reaction to completion and increasing overall yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-oxoethyl 3-phenylpropionate.
Reduction: Formation of 2-hydroxyethyl 3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 3-phenylpropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 3-phenylpropionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-phenylpropionic acid and ethylene glycol. These products can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.
3-Phenylpropionic acid: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
2-Hydroxyethyl benzoate: Contains a benzoate group instead of a phenylpropionate group, leading to different chemical properties.
Uniqueness
2-Hydroxyethyl 3-phenylpropionate is unique due to its combination of a hydroxyethyl group and a phenylpropionate backbone. This structure imparts specific reactivity and makes it suitable for a variety of applications in different fields .
Propiedades
Número CAS |
72143-21-6 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-hydroxyethyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H14O3/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clave InChI |
YVNBSYGHQJLAIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


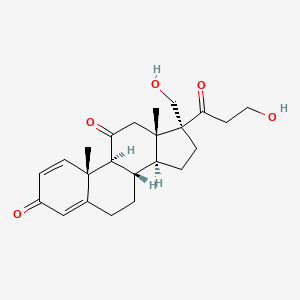
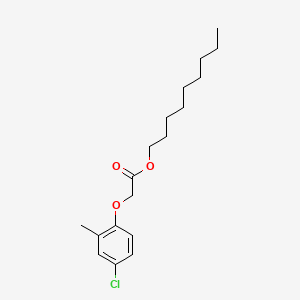

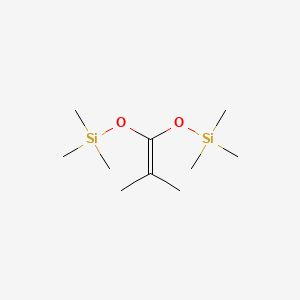
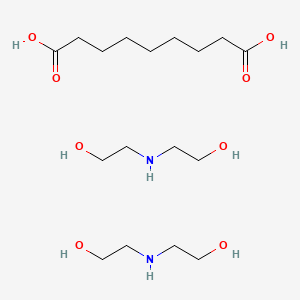
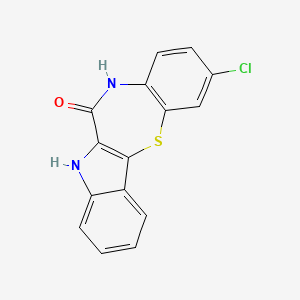
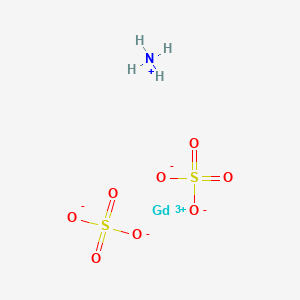

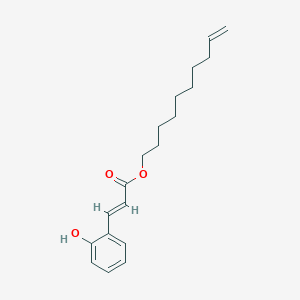
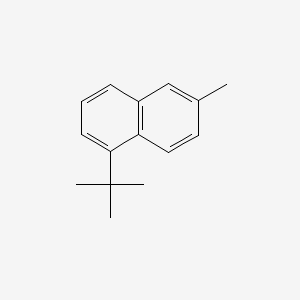
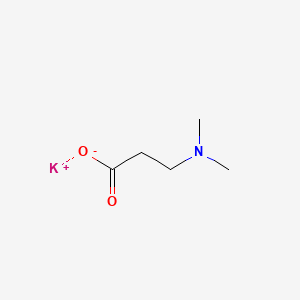
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

